(Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
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Description
(Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds structurally related to (Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one have shown promising antibacterial and antifungal properties. A study on novel acrylate monomers based on kojic acid demonstrated moderate to good antibacterial and antifungal activities (Saraei et al., 2016). Similarly, another study on the synthesis of 1,2,4-triazol-5-yl 4-thiazolidinones revealed potent antifungal and antituberculosis activities (El Bialy et al., 2011).
Potential for Synthesis of New Compounds with Medicinal Properties
The chemical structure of this compound facilitates the synthesis of various novel compounds with potential medicinal applications. For example, a study focusing on the synthesis of piperidine-based derivatives, including 1,3-thiazole and 1,3,4-thiadiazole, indicated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Involvement in Chemical Reactions
Compounds with a similar structure have been used to study various chemical reactions. For instance, a study examined acid- and base-catalyzed rearrangements of certain arylhydrazones, providing insights into chemical reactivity in different solvents (D’Anna et al., 2011).
Synthesis of Antagonists with Potential Therapeutic Uses
The structural framework of this compound is conducive to synthesizing antagonists with potential therapeutic applications. A study on the synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines showcased the creation of compounds with 5-HT2 antagonist activity, which could be relevant in treating conditions like depression or anxiety (Watanabe et al., 1993).
Development of Fungicides
Studies have also explored the use of similar compounds in the development of fungicides. A recent study on 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety indicated moderate to high fungicidal activities, suggesting potential applications in agriculture (Bai et al., 2020).
Properties
IUPAC Name |
3-[[1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-4-2-3-5-20(17)29-23(26-27-25(29)31)15-19-10-12-28(13-11-19)24(30)9-7-18-6-8-21-22(14-18)33-16-32-21/h2-9,14,19H,10-13,15-16H2,1H3,(H,27,31)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTNHGCVXKXTNP-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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